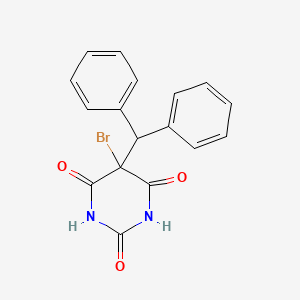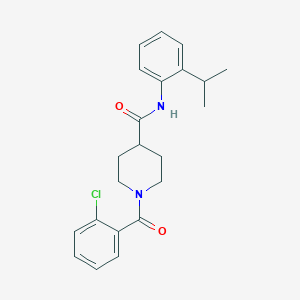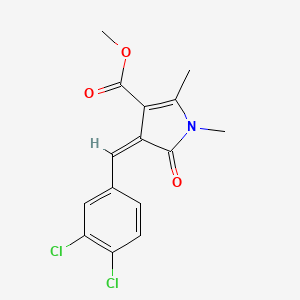
5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD7929, is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields.
作用机制
The mechanism of action of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of heat shock protein 90, a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
One advantage of using 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for certain enzymes and proteins, which allows for precise targeting and manipulation of cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce cell death in normal cells at high concentrations.
未来方向
There are several future directions for the study of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of more potent and selective inhibitors of histone deacetylases and heat shock protein 90, which could have potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields of scientific research.
科学研究应用
5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.
属性
IUPAC Name |
5-benzhydryl-5-bromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-17(14(21)19-16(23)20-15(17)22)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQWNNYFVRCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)NC(=O)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-5-(diphenylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4677556.png)
![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)

![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)

![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)


![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)
![3-(3-chlorophenyl)-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4677661.png)